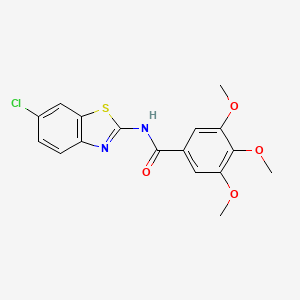

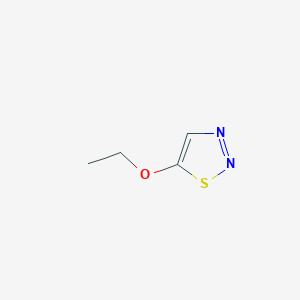

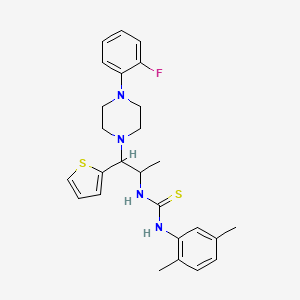

![molecular formula C21H22ClN3O4S B2988000 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 392241-68-8](/img/structure/B2988000.png)

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of an acid hydrazide with a carbon disulfide in the presence of a base to form a 1,3,4-thiadiazole-2-thiol intermediate. This intermediate can then be further functionalized to create various 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of a 1,3,4-thiadiazole derivative is responsible for its various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole generally have diverse activities .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are largely dependent on the substituents on the thiadiazole ring. These reactions can include nucleophilic substitutions, electrophilic substitutions, and various cyclization reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents on the thiadiazole ring. These properties can include solubility, melting point, boiling point, and various spectroscopic properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing thiadiazole derivatives due to their potential applications in various fields. For instance, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing a multi-step synthesis process that could be relevant to the synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide derivatives (Chen et al., 2010). Yu et al. (2014) prepared N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives via carbodiimide condensation, illustrating a convenient synthesis route that could be applicable to related compounds (Yu et al., 2014).

Antiviral and Antimicrobial Applications

The synthesized thiadiazole derivatives have shown potential antiviral and antimicrobial activities. Compounds synthesized by Chen et al. (2010) exhibited anti-tobacco mosaic virus activity, suggesting the utility of these derivatives in developing antiviral agents (Chen et al., 2010). Similarly, Purohit et al. (2011) synthesized triazolo[3,4-b][1,3,4]thiadiazoles with antimicrobial properties, indicating the potential of thiadiazole derivatives in combating bacterial and fungal infections (Purohit et al., 2011).

Structural and Theoretical Studies

Structural characterization and theoretical studies are crucial for understanding the properties and applications of these compounds. Kerru et al. (2019) reported the crystal and molecular structure of a thiadiazole derivative, providing insights into its structural geometry and electronic properties through density functional theory (DFT) calculations (Kerru et al., 2019). These analyses help in predicting the reactivity and potential applications of this compound and related compounds.

Corrosion Inhibition

Thiadiazole derivatives have been explored as corrosion inhibitors, demonstrating the versatility of these compounds. Kaya et al. (2016) investigated the inhibition performances of thiadiazole derivatives against the corrosion of iron, using DFT calculations and molecular dynamics simulations. This research highlights the potential application of this compound in protecting metals from corrosion (Kaya et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S/c1-4-27-16-11-13(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)14-9-7-8-10-15(14)22/h7-12H,4-6H2,1-3H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUHQTZCAJGBLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2987917.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2987921.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)

![6-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2987931.png)

![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2987933.png)